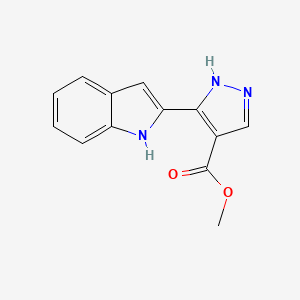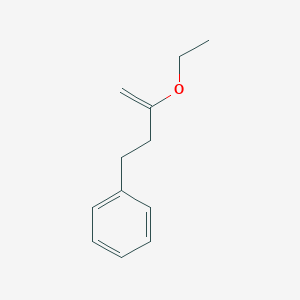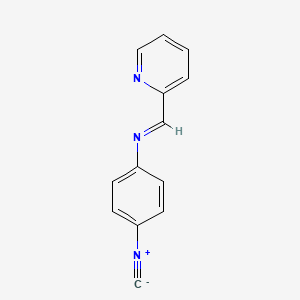![molecular formula C12H12BrNO B14211971 2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- CAS No. 828267-51-2](/img/structure/B14211971.png)
2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a bromophenyl group attached to the ethenyl moiety, which is further connected to the pyrrolidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- typically involves the reaction of 2-bromobenzaldehyde with pyrrolidinone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog without the bromophenyl group.
1-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of the bromophenyl group.
1-Vinyl-2-pyrrolidinone: Features a vinyl group in place of the bromophenyl group.
Uniqueness
2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
828267-51-2 |
|---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
1-[1-(2-bromophenyl)ethenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12BrNO/c1-9(14-8-4-7-12(14)15)10-5-2-3-6-11(10)13/h2-3,5-6H,1,4,7-8H2 |
InChI Key |
XHXKKVWNAXPNEU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1Br)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)


![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)

![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)

![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)

![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
